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Compound of Interest

Compound Name:
25-O-Ethylcimigenol-3-O-beta-D-

xylopyranoside

Cat. No.: B1258701 Get Quote

An In-depth Technical Guide to 25-O-
Ethylcimigenol-3-O-beta-D-xylopyranoside
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside, a notable

triterpenoid glycoside. This document details its structural characteristics, isolation protocols,

and cytotoxic activities, presenting data in a clear and accessible format for scientific and

research applications.

Chemical and Physical Properties
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a cycloartane triterpene glycoside

isolated from the roots of Actaea asiatica.[1] Its structure is characterized by a cimigenol

aglycone core, functionalized with an ethyl group at the C-25 position and a β-D-

xylopyranoside moiety attached at the C-3 position.

While specific experimental data for some physical properties of 25-O-Ethylcimigenol-3-O-
beta-D-xylopyranoside are not readily available in the literature, the properties of the parent

compound, Cimigenol-3-O-beta-D-xylopyranoside, are provided for comparison.
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Property
Value (25-O-
Ethylcimigenol-3-O-beta-D-
xylopyranoside)

Value (Cimigenol-3-O-beta-
D-xylopyranoside)

Molecular Formula C37H60O9 C35H56O9[2][3]

Molecular Weight 648.87 g/mol 620.81 g/mol [2]

Appearance White powder Off-white crystals[2]

Melting Point Not Reported 269-271 °C[2]

Boiling Point Not Reported 740.3 ± 60.0 °C (Predicted)[2]

Solubility Not Reported
Soluble in methanol, ethanol,

and DMSO[2]

HRESIMS

[M + Na]+ m/z 671.4130

(Calcd. for C37H60O9Na,

671.4135)

Not applicable

Experimental Protocols
Isolation of 25-O-Ethylcimigenol-3-O-beta-D-
xylopyranoside from Actaea asiatica
The following protocol is based on the method described by Gao et al. (2006).
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Isolation Workflow

Extraction and Partitioning

Chromatographic Separation

Final Product

Dried, powdered roots of Actaea asiatica

Extract with 95% Ethanol

Concentrate under reduced pressure

Partition with n-butanol and water

Silica Gel Column Chromatography
(Gradient elution: CHCl3-MeOH)

RP-18 Column Chromatography
(Gradient elution: MeOH-H2O)

Preparative HPLC
(Isocratic elution: MeOH-H2O)

25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside
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Caption: Workflow for the isolation of the target compound.
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Methodology:

Extraction: The dried and powdered roots of Actaea asiatica are extracted exhaustively with

95% ethanol.

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude

extract.

Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-

butanol soluble fraction is retained.

Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography

on a silica gel column. A gradient elution system of chloroform-methanol is used to separate

the components into several fractions.

Reversed-Phase Chromatography: The fraction containing the target compound is further

purified by column chromatography on a reversed-phase (RP-18) column, using a methanol-

water gradient elution.

Preparative HPLC: Final purification is achieved by preparative high-performance liquid

chromatography (HPLC) with a methanol-water isocratic elution to yield pure 25-O-
Ethylcimigenol-3-O-beta-D-xylopyranoside.

Cytotoxicity Assay Protocol (MTT Assay)
The cytotoxic activity of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside against human

cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), can

be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.
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MTT Assay Workflow

Cell Preparation and Treatment

Assay and Measurement

Data Analysis

Seed HepG2 or MCF-7 cells
in 96-well plates

Incubate for 24h

Treat with varying concentrations
of the compound

Incubate for 48h

Add MTT solution to each well

Incubate for 4h

Add DMSO to dissolve
formazan crystals

Measure absorbance at 570 nm

Calculate cell viability
and IC50 value

Click to download full resolution via product page

Caption: General workflow for the MTT cytotoxicity assay.
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Methodology:

Cell Seeding: Cancer cells (HepG2 or MCF-7) are seeded in 96-well plates at a specific

density (e.g., 5 x 10^4 cells/mL) and allowed to adhere for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of 25-O-
Ethylcimigenol-3-O-beta-D-xylopyranoside and incubated for a further 48 hours.

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate

is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The cell viability is expressed as a percentage of the control (untreated cells), and

the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

calculated.

Biological Activity and Potential Signaling Pathways
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside has demonstrated notable cytotoxic activity

against human cancer cell lines.

Cell Line Cancer Type IC50 (µM)

HepG2 Hepatocellular Carcinoma 11.79

MCF-7 Breast Cancer 11.99

While the specific signaling pathways affected by 25-O-Ethylcimigenol-3-O-beta-D-
xylopyranoside have not been explicitly elucidated, triterpenoid saponins from the genus

Actaea are known to induce apoptosis in cancer cells. The cytotoxic mechanism likely involves

the induction of programmed cell death (apoptosis) through the intrinsic (mitochondrial) and/or

extrinsic (death receptor) pathways.
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A plausible mechanism involves the modulation of Bcl-2 family proteins, leading to

mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation

of a caspase cascade.

Plausible Apoptotic Signaling Pathway

Cell Membrane

Cytoplasm

Mitochondrion

25-O-Ethylcimigenol-
3-O-beta-D-xylopyranoside

Death Receptors
(e.g., Fas, TRAIL-R)

 Extrinsic Pathway 

Bcl-2 family modulation
(↓ Bcl-2, ↑ Bax)

 Intrinsic Pathway 

Caspase-8 activation

Bid cleavage to tBid Caspase-3 activation
(Executioner Caspase)

Apoptosis

Cytochrome c release

Apoptosome formation
(Apaf-1, Caspase-9)
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Caption: A representative diagram of apoptosis induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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